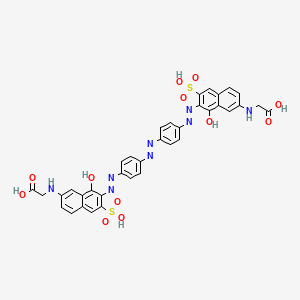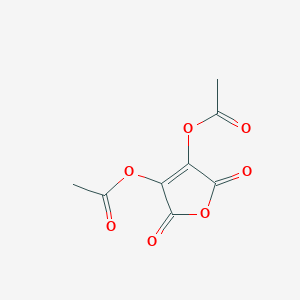![molecular formula C11H13N3OS B12896761 5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-83-1](/img/structure/B12896761.png)
5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methoxybenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Ammonia, thiols, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, thiadiazole derivatives are known to inhibit enzymes like fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and potential analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-amine: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
5-(3-Methoxybenzyl)-N-methyl-1,3,4-oxadiazol-2-amine: Contains an oxadiazole ring instead of a thiadiazole ring, which may result in different chemical and biological properties.
5-(3-Methoxybenzyl)-N-methyl-1,3,4-triazol-2-amine:
Uniqueness
5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87410-83-1 |
|---|---|
Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
WNXXSCHDBAWATR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)

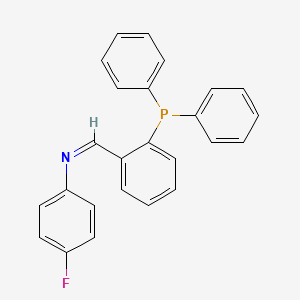

![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
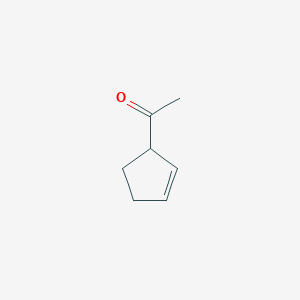
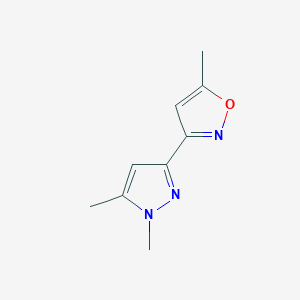
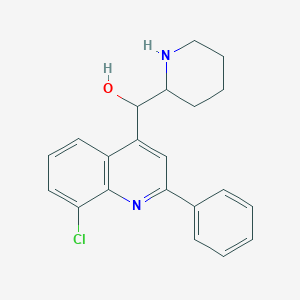
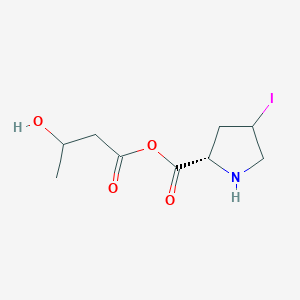

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
